molecular formula C15H17ClN2O3S B2759415 N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide CAS No. 1797096-41-3

N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide

Cat. No.: B2759415
CAS No.: 1797096-41-3
M. Wt: 340.82
InChI Key: BZGHGNUNYUKZAB-UHFFFAOYSA-N
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Description

N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide is a chemically synthesized small molecule designed for research applications. Its structure integrates the (1R,5S)-8-azabicyclo[3.2.1]oct-2-ene scaffold, a tropane-derived framework known for its significance in medicinal chemistry and its presence in compounds that interact with the central nervous system . This core structure is functionalized with a 3-chlorobenzenesulfonamide group linked via a carbonylmethyl chain, a feature often explored to modulate biological activity and physicochemical properties. The stereospecific (1R,5S) configuration is critical for the molecule's three-dimensional shape and its subsequent interactions with biological targets. Compounds based on the 8-azabicyclo[3.2.1]octane and oct-2-ene system have been investigated for their potential as muscarinic agonists and for activity in areas such as neurodegeneration, inflammation, and smooth muscle contraction . The presence of the sulfonamide group suggests potential for targeting enzymes or receptors where this moiety is a key pharmacophore. This product is provided to support early-stage drug discovery and pharmacological research, offering a building block for the synthesis and evaluation of new therapeutic agents. It is supplied as a high-purity solid strictly for laboratory research use.

Properties

IUPAC Name

N-[2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl]-3-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c16-11-3-1-6-14(9-11)22(20,21)17-10-15(19)18-12-4-2-5-13(18)8-7-12/h1-4,6,9,12-13,17H,5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGHGNUNYUKZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide, with the CAS number 1797096-41-3, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17ClN2O3S, with a molecular weight of 340.82 g/mol. The compound features a bicyclic structure that is characteristic of azabicyclic compounds, which often exhibit unique pharmacological properties.

PropertyValue
Molecular FormulaC15H17ClN2O3S
Molecular Weight340.82 g/mol
CAS Number1797096-41-3
StructureChemical Structure

Research indicates that compounds similar to this compound may act as inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This enzyme plays a crucial role in the degradation of endocannabinoids and other lipid mediators involved in inflammatory responses. By inhibiting NAAA, these compounds can enhance the levels of endogenous palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic properties .

Structure-Activity Relationship (SAR)

The SAR studies for azabicyclic compounds have revealed that modifications to the bicyclic core and substituents can significantly affect biological activity. For instance, variations in the sulfonamide group or changes in the chlorine substituent on the benzene ring can lead to altered potency and selectivity against NAAA .

Key Findings from SAR Studies:

  • Inhibitory Potency : The most potent derivatives exhibit low nanomolar IC50 values against NAAA.
  • Selectivity : Compounds have shown selective inhibition profiles against other enzymes like FAAH and acid ceramidase .
  • Non-Covalent Interactions : Many active compounds engage in non-covalent interactions with their target enzymes, which may reduce off-target effects .

In Vitro and In Vivo Studies

In vitro studies using human NAAA assays demonstrated that certain derivatives of azabicyclic sulfonamides exhibit significant inhibitory activity at concentrations as low as 0.042 μM . In vivo pharmacological evaluations indicated that these compounds could effectively modulate inflammatory responses in animal models.

Example Study :
A study published in Nature reported on a series of azabicyclic sulfonamides where compound 50 was highlighted for its superior pharmacokinetic profile and efficacy in reducing inflammation in models of chronic pain .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

Anticancer Activity

The compound has been evaluated for its potential anticancer properties. Studies have shown that derivatives of similar sulfonamide compounds often demonstrate significant cytotoxic effects against multiple cancer cell lines. For instance, compounds with azabicyclic structures have been noted for their ability to induce apoptosis in cancer cells through various mechanisms, including inhibition of specific enzymes involved in tumor progression.

Case Study Example:
In a study involving sulfonamide derivatives, certain compounds showed remarkable activity against human tumor cell lines representing lung, colon, and breast cancers at low micromolar concentrations (GI50 values ranging from 1.9 to 3.0 μM) . Such findings suggest that N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide could be a candidate for further development as an anticancer agent.

Neurotransmitter Modulation

The unique bicyclic structure of the compound may allow it to interact with neurotransmitter receptors, potentially influencing synaptic transmission and offering therapeutic avenues for neurological disorders.

Research Insight:
Similar azabicyclic compounds have been shown to modulate neurotransmitter systems, suggesting that this compound could be explored for its effects on conditions such as depression or anxiety .

Synthesis and Structural Insights

The synthesis of this compound involves several synthetic steps that incorporate the azabicyclic moiety into the sulfonamide framework. The structural configuration plays a crucial role in determining its biological activity.

Future Directions and Research Opportunities

Given the promising biological activities associated with this compound, further research could explore:

  • In vivo studies to evaluate the pharmacokinetics and therapeutic efficacy.
  • Mechanistic studies to understand the pathways through which it exerts its anticancer effects.
  • Development of derivatives to enhance potency and selectivity against specific cancer types or neurological conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide (Target) 8-azabicyclo[3.2.1]oct-2-ene 3-chlorobenzenesulfonamide ~382.85 (estimated) Chlorine atom enhances electrophilic reactivity; sulfonamide promotes binding.
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate 8-azabicyclo[3.2.1]oct-2-ene Trifluoromethanesulfonate ~315.29 Triflate group facilitates nucleophilic substitution reactions (57% yield).
N-(2-(3-((4-Hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide Pyrrolidin-1-yl/cyclohexyl hybrid Trifluoromethylbenzamide ~684.71 Extended aromatic system; trifluoromethyl enhances metabolic stability.
4,4-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)cyclohexane-1-carboxamide 8-azabicyclo[3.2.1]octane Difluorocyclohexane-carboxamide ~612.69 Fluorine atoms improve bioavailability; triazole moiety aids in metal chelation.

Key Observations:

Substituent Effects :

  • The 3-chlorobenzenesulfonamide group in the target compound likely confers higher binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrase) compared to trifluoromethanesulfonate or benzamide analogs .
  • Fluorinated derivatives (e.g., trifluoromethyl or difluorocyclohexane) exhibit enhanced metabolic stability and lipophilicity, which may improve pharmacokinetic profiles .

Synthetic Accessibility: The trifluoromethanesulfonate analog (2p) is synthesized in 57% yield via reaction with 1,1,1-trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide, suggesting efficient routes for introducing electron-withdrawing groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with the functionalization of the 8-azabicyclo[3.2.1]oct-2-ene core. A common approach includes:

  • Step 1 : Alkylation of the bicyclic amine using a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in acetonitrile at 60–80°C).
  • Step 2 : Sulfonylation with 3-chlorobenzenesulfonyl chloride in dimethyl sulfoxide (DMSO) at controlled pH (7–8) to avoid side reactions.
  • Key Parameters : Solvent choice (DMSO or acetonitrile), reaction time (12–24 hr), and temperature (60–80°C) significantly impact yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can researchers characterize the structural integrity of this compound, particularly its stereochemistry?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity, with NOESY experiments to verify the (1R,5S) stereochemistry of the bicyclic core.
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., [M+H]⁺ ion).
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), this provides definitive stereochemical assignment .

Q. What solvent systems are compatible with this compound for in vitro assays?

  • Methodological Answer : The compound exhibits limited solubility in aqueous buffers. Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based solubilizing agents. Pre-screen for solvent-induced aggregation using dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can conflicting biological activity data across assays (e.g., enzyme inhibition vs. cellular efficacy) be resolved?

  • Methodological Answer : Discrepancies may arise from off-target effects or assay-specific conditions.

  • Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm direct target binding.
  • Cellular Context : Compare results in primary cells vs. immortalized lines; adjust media components (e.g., serum concentration) that may alter compound bioavailability.
  • Dose-Response Curves : Ensure consistency in IC₅₀/EC₅₀ calculations across platforms (e.g., fluorometric vs. luminescent readouts) .

Q. What strategies are effective for improving metabolic stability without compromising target affinity?

  • Methodological Answer :

  • Structural Modifications : Replace labile groups (e.g., oxoethyl) with bioisosteres like trifluoroethyl or cyclopropylamide.
  • Deuterium Incorporation : Stabilize metabolically vulnerable C-H bonds (e.g., α to the sulfonamide group).
  • In Silico Screening : Use CYP450 inhibition models (e.g., Schrödinger’s ADMET Predictor) to prioritize analogs with lower metabolic clearance .

Q. How can researchers address low reproducibility in enantiomeric excess (ee) during asymmetric synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Screen chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for improved stereocontrol.
  • Reaction Monitoring : Use inline FTIR or HPLC with chiral columns to track ee in real time.
  • Temperature Gradients : Implement dynamic temperature profiles (e.g., start at 0°C, ramp to 25°C) to enhance kinetic resolution .

Q. What computational methods are suitable for predicting target interactions given the compound’s conformational flexibility?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to sample low-energy conformers.
  • Ensemble Docking : Use AutoDock Vina with multiple receptor conformations (e.g., from MD or NMR structures).
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences for analogs with subtle structural changes .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported LogP values between experimental and computational models?

  • Methodological Answer :

  • Experimental Reassessment : Use shake-flask method (octanol/water) with HPLC quantification.
  • Computational Calibration : Apply correction factors to QSPR models (e.g., adjust atomic contribution parameters for sulfonamides).
  • Ionization Effects : Account for pH-dependent partitioning (pKa ~9.5 for the bicyclic amine) using Henderson-Hasselbalch adjustments .

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